molecular formula C14H14N2 B12796102 9H-Carbazole-2-ethanamine CAS No. 67777-62-2

9H-Carbazole-2-ethanamine

Cat. No.: B12796102
CAS No.: 67777-62-2
M. Wt: 210.27 g/mol
InChI Key: LNRTZXJBLJXDSW-UHFFFAOYSA-N
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Description

9H-Carbazole-2-ethanamine is an organic compound with the molecular formula C14H14N2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-2-ethanamine typically involves the introduction of an amino group onto the rigid structure of the carbazole conjugate. One common method is the electro-polymerization of carbazole derivatives. This process involves the use of specific reagents and conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electro-polymerization techniques. These methods are optimized to ensure high yield and purity of the compound. The use of advanced catalytic systems and reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-2-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

9H-Carbazole-2-ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-Carbazole-2-ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as a mediator in electron transfer processes, which is crucial for its applications in biosensors and optoelectronic devices. The presence of the amino group enhances its binding affinity to various targets, making it a versatile compound for different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Carbazole-2-ethanamine is unique due to the presence of both the carbazole moiety and the amino group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .

Properties

CAS No.

67777-62-2

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(9H-carbazol-2-yl)ethanamine

InChI

InChI=1S/C14H14N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7-8,15H2

InChI Key

LNRTZXJBLJXDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CCN

Origin of Product

United States

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